Cas no 2138144-74-6 (Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate)
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate Chemical and Physical Properties
Names and Identifiers
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- 2138144-74-6
- ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate
- Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
- EN300-788874
-
- Inchi: 1S/C8H13F2NO3/c1-2-14-7(12)8(9,10)5-11-6-3-13-4-6/h6,11H,2-5H2,1H3
- InChI Key: YDJJZGNIHOIXAM-UHFFFAOYSA-N
- SMILES: FC(C(=O)OCC)(CNC1COC1)F
Computed Properties
- Exact Mass: 209.08634960g/mol
- Monoisotopic Mass: 209.08634960g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 47.6Ų
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-788874-0.05g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 0.05g |
$1068.0 | 2025-02-22 | |
| Enamine | EN300-788874-0.1g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 0.1g |
$1119.0 | 2025-02-22 | |
| Enamine | EN300-788874-0.25g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 0.25g |
$1170.0 | 2025-02-22 | |
| Enamine | EN300-788874-0.5g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 0.5g |
$1221.0 | 2025-02-22 | |
| Enamine | EN300-788874-1.0g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 1.0g |
$1272.0 | 2025-02-22 | |
| Enamine | EN300-788874-2.5g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 2.5g |
$2492.0 | 2025-02-22 | |
| Enamine | EN300-788874-5.0g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 5.0g |
$3687.0 | 2025-02-22 | |
| Enamine | EN300-788874-10.0g |
ethyl 2,2-difluoro-3-[(oxetan-3-yl)amino]propanoate |
2138144-74-6 | 95.0% | 10.0g |
$5467.0 | 2025-02-22 |
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate (CAS No. 2138144-74-6): A Comprehensive Overview
Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate (CAS No. 2138144-74-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural properties and potential applications. This compound, characterized by its difluoro and oxetan-3-ylamino substituents, exhibits intriguing chemical behavior that makes it a valuable candidate for various research and development initiatives.
The molecular structure of Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate consists of a propanoate ester backbone modified with fluorine atoms at the second carbon position and an oxetane ring linked to an amino group at the third carbon. This configuration imparts distinct physicochemical properties, including enhanced metabolic stability and improved bioavailability, which are critical factors in drug design. The presence of the oxetan-3-ylamino moiety, in particular, introduces a high degree of flexibility and reactivity, making it an attractive scaffold for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate has been explored in several cutting-edge research projects aimed at addressing unmet medical needs. One of the most promising areas of investigation involves its potential use as a precursor in the synthesis of bioactive molecules targeting neurological disorders. The compound's ability to undergo facile functionalization allows researchers to create derivatives with specific pharmacological profiles. For instance, studies have demonstrated its utility in generating compounds that modulate neurotransmitter activity, offering a potential pathway for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The incorporation of fluorine atoms into the molecular framework is another key feature that contributes to the compound's appeal. Fluorinated compounds are well-known for their ability to enhance binding affinity and metabolic resistance, properties that are highly desirable in drug development. Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate leverages these advantages by improving the stability of drug candidates against enzymatic degradation while maintaining their efficacy at target sites. This has led to its incorporation into several high-throughput screening campaigns aimed at identifying novel inhibitors and activators for various biological pathways.
Moreover, the oxetane ring present in Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate serves as a versatile handle for further chemical manipulation. Oxetanes are known for their ability to undergo ring-opening reactions under mild conditions, allowing for the introduction of diverse functional groups. This reactivity has been exploited in designing prodrugs that release active pharmaceutical ingredients in response to specific physiological triggers. Such mechanisms hold promise for achieving targeted drug delivery and improving therapeutic outcomes.
The compound's synthetic accessibility also plays a crucial role in its widespread adoption by the pharmaceutical industry. Efficient synthetic routes have been developed that enable large-scale production of Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate with high purity and yield. These methods often involve multi-step organic transformations that highlight the compound's compatibility with various synthetic protocols. As a result, it has become a cornerstone in the libraries of many medicinal chemistry groups working on next-generation therapeutics.
In conclusion, Ethyl 2,2-difluoro-3-(oxetan-3-ylamino)propanoate (CAS No. 2138144-74-6) represents a significant advancement in the realm of pharmaceutical chemistry. Its unique structural features and versatile reactivity make it an indispensable tool for researchers striving to develop innovative treatments for complex diseases. As ongoing studies continue to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of drug discovery efforts in the coming decades.
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